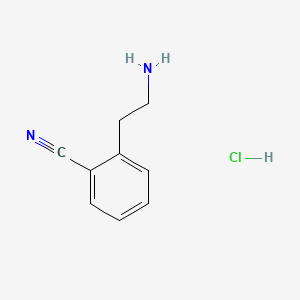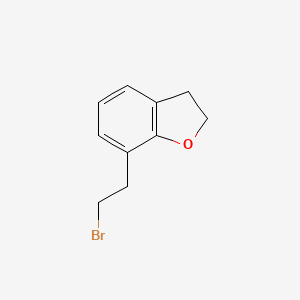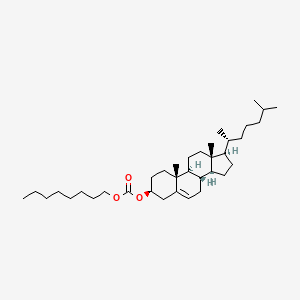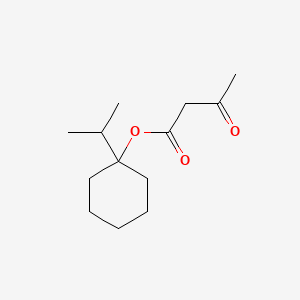
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 1-isopropylcyclohexyl ester typically involves the esterification of acetoacetic acid with 1-isopropylcyclohexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Acetoacetic acid+1-isopropylcyclohexanolH2SO4Acetoacetic acid 1-isopropylcyclohexyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 1-isopropylcyclohexyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetoacetic acid and 1-isopropylcyclohexanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetoacetic acid and 1-isopropylcyclohexanol.
Reduction: 1-isopropylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of β-keto esters and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetoacetic acid 1-isopropylcyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to acetoacetic acid, which is a key intermediate in the metabolism of fatty acids and ketone bodies. The ester can be hydrolyzed to release acetoacetic acid, which then participates in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A commonly used β-keto ester with similar reactivity and applications in organic synthesis.
Methyl acetoacetate: Another β-keto ester with similar properties but different physical characteristics.
Acetoacetic acid ethyl ester: Similar in structure but with an ethyl group instead of the 1-isopropylcyclohexyl group.
Uniqueness
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 1-isopropylcyclohexyl group, which imparts distinct physical and chemical properties
Properties
CAS No. |
15780-57-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.316 |
IUPAC Name |
(1-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |
InChI Key |
PPYGBYNQVWYCML-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCCC1)OC(=O)CC(=O)C |
Synonyms |
Acetoacetic acid 1-isopropylcyclohexyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


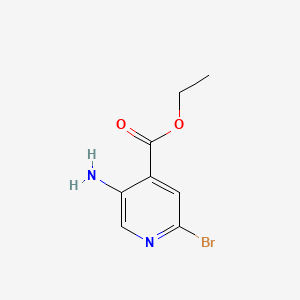
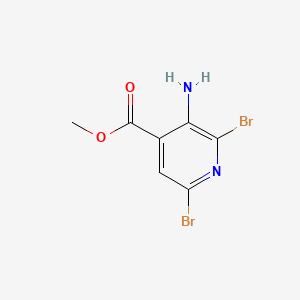
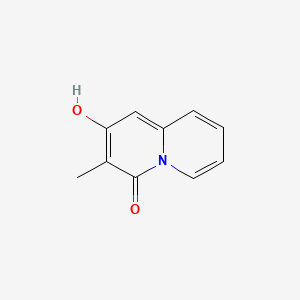
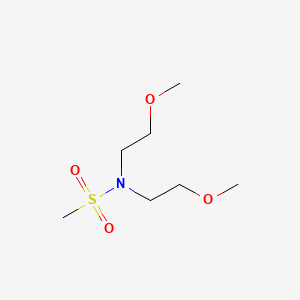
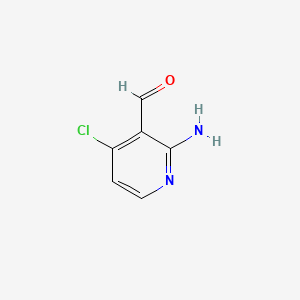
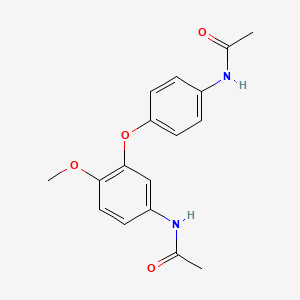
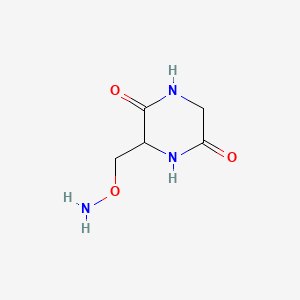
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
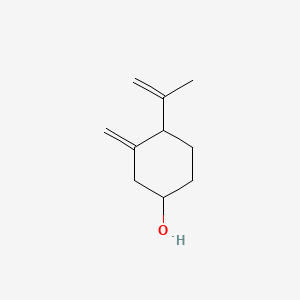
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
